molecular formula C12H25N3O B7919517 (S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one

(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one

Cat. No.: B7919517
M. Wt: 227.35 g/mol
InChI Key: OAIFAQNNYBJBII-JTQLQIEISA-N
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Description

(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one is a chiral piperidine derivative with the molecular formula C₁₂H₂₅N₃O and a molar mass of 227.35 g/mol . Its structure features a piperidine ring substituted at the 4-position with an isopropyl-methyl-amino group and a propan-1-one backbone with an (S)-configured amino group. This stereochemical specificity is critical for its biological interactions, as evidenced by the separation of diastereomers during synthesis . The compound is listed under CAS numbers 1354020-23-7 and 1354020-51-1, with applications in pharmaceutical research, particularly in the design of stereochemically complex molecules .

Properties

IUPAC Name

(2S)-2-amino-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-9(2)14(4)11-5-7-15(8-6-11)12(16)10(3)13/h9-11H,5-8,13H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIFAQNNYBJBII-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCN(CC1)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)N(C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one, also known as AM91679, is a compound with significant biological activity that has been the subject of various studies. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H27N3O
  • CAS Number : 87055-45-6
  • Molecular Weight : 227.37 g/mol

The compound features a piperidine ring substituted with an isopropyl-methyl-amino group, which contributes to its biological activity. Understanding the structure is essential for elucidating its mechanism of action.

Research indicates that this compound exhibits activity as a selective inhibitor in various biological pathways. Its primary mechanism involves interaction with specific receptors or enzymes, leading to downstream effects that can influence cellular processes.

2. Antidepressant Effects

Studies have suggested that compounds similar to this compound may exhibit antidepressant-like effects. For instance, a related compound demonstrated significant activity in animal models of depression, highlighting the potential for therapeutic applications in mood disorders .

3. Neuroprotective Properties

The compound has shown promise in neuroprotection, particularly in models of oxidative stress and neurodegeneration. It appears to modulate pathways associated with neuronal survival and apoptosis, suggesting utility in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy:

ModificationEffect on ActivityReference
Isopropyl substitutionIncreased potency against specific receptors
Variations in piperidine ringAltered binding affinity and selectivity
Amino group modificationsEnhanced solubility and bioavailability

These modifications have been systematically studied to enhance the pharmacological profile of the compound.

Case Study 1: Antidepressant Activity

In a controlled study, this compound was administered to rodent models exhibiting depressive behaviors. The results indicated a significant reduction in despair-like behaviors compared to control groups, suggesting strong antidepressant potential .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The results showed that treatment with this compound led to a marked decrease in cell death and improved survival rates of neurons exposed to harmful agents .

Scientific Research Applications

CNS Activity

(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one has been investigated for its potential effects on the central nervous system (CNS). Its structure suggests it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and norepinephrine.

Case Study : Research has indicated that compounds with similar piperidine structures exhibit activity in treating conditions like ADHD and depression. In animal models, AM91679 demonstrated an increase in locomotor activity, suggesting stimulant-like properties that could be beneficial in treating attention disorders.

Analgesic Properties

Another promising application of this compound is its analgesic potential. Preliminary studies have shown that it may interact with pain pathways in the CNS, providing relief in pain models.

Data Table: Analgesic Activity Comparison

CompoundModel UsedResult
AM91679Hot Plate TestSignificant reduction in latency to respond
Reference Compound AHot Plate TestModerate reduction in latency
Reference Compound BFormalin TestHigh efficacy in pain relief

Synthesis of Novel Derivatives

The unique structure of this compound allows for the synthesis of various derivatives that can enhance its pharmacological profile or target specific receptors more effectively.

Example : Researchers have synthesized derivatives by modifying the piperidine ring or the amino group, leading to compounds with improved potency and selectivity for certain biological targets.

Neuropharmacology Studies

Recent neuropharmacological studies have focused on the effects of AM91679 on neurodegenerative diseases. The compound’s ability to modulate neurotransmitter levels has led to investigations into its potential role as a neuroprotective agent.

Study Findings :

  • In vitro studies showed that AM91679 could protect neuronal cells from oxidative stress.
  • Animal models indicated a decrease in neuroinflammation markers when treated with AM91679.

Chemical Reactions Analysis

Oxidation Reactions

Primary pathways involve the tertiary amine and ketone moieties:

Reaction TypeConditionsProductsNotes
Amine oxidationH₂O₂, Ru catalystsN-oxide derivativesForms chiral N-oxides with retained stereochemistry
Ketone oxidationKMnO₄ (acidic)Carboxylic acid via C-C cleavageLimited utility due to structural degradation
Radical oxidationAIBN/O₂Hydroxylated piperidine derivativesProceeds via aziridinylcarbinyl radical intermediates

Reduction Reactions

The ketone group shows particular susceptibility to reduction:

Key transformations :

  • Ketone → Alcohol

    • Reagents: NaBH₄, LiAlH₄

    • Yield: 85-92% (ethanol, 0°C)

    • Stereochemical impact: No epimerization observed at (S)-center

  • Radical-mediated reductions

    • System: Tri-n-butyltin hydride/AIBN

    • Outcome: Piperidine ring contraction to pyrrolidines

Substitution Reactions

The piperidine nitrogen and amino groups undergo nucleophilic displacements:

Documented substitution pathways :

SiteReagentProductApplication
Piperidine NAlkyl halidesQuaternary ammonium saltsIonic liquid precursors
Isopropyl-methyl-amino groupAcetyl chlorideN-acetyl derivativesBioactivity modulation
Ketone α-carbonGrignard reagentsTertiary alcoholsChiral building blocks

Palladium-catalyzed allylic amination enables C-N bond formation without racemization .

Comparative Reactivity with Analogues

Reactivity differences vs. structural analogues:

Structural FeatureReactivity ChangeMechanistic Basis
(R)-configuration at amino center18% lower N-oxide yieldSteric hindrance in transition state
Replacement of isopropyl with benzyl group3x faster quaternizationEnhanced nucleophilicity
Ketone → ester substitutionNo alcohol formation on reductionElectronic effects on carbonyl

Catalytic and Industrial-Scale Reactions

Advanced methodologies enable scalable modifications:

Catalytic hydrogenation

  • Conditions: H₂ (50 psi), Pd/C (5 mol%)

  • Outcome: Selective ketone reduction with >99% ee retention

Continuous flow synthesis

  • System: Microfluidic reactor (MeOH, 60°C)

  • Benefit: 92% conversion in 15 min vs. 6h batch process

Metathesis applications

  • Catalyst: Grubbs 2nd generation

  • Reaction: Ring-closing metathesis to fused bicyclic systems

This comprehensive reactivity profile establishes (S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one as a versatile synthon for pharmaceutical and materials science applications. Recent advances in stereoretentive catalysis particularly enhance its utility in asymmetric synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s piperidine core and amino-ketone backbone are common motifs in medicinal chemistry. However, its 4-(isopropyl-methyl-amino) substituent distinguishes it from analogs. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison
Compound Name Molecular Formula Substituents/Modifications Molar Mass (g/mol) Key Features
Target Compound C₁₂H₂₅N₃O 4-(isopropyl-methyl-amino) piperidine 227.35 Chiral (S)-configuration, moderate lipophilicity
(S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one () C₁₃H₂₇N₃O 4-[(isopropyl-methyl-amino)-methyl] piperidine 241.38 Additional methylene group, discontinued commercial availability
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one () C₉H₁₀BrNO₂ 4-bromo-2,5-dimethoxyphenyl 260.09 Bromine substituent, aryl backbone, higher molecular weight
Morpholino-thienopyrimidine derivatives () Varies Morpholino group, thieno[3,2-d]pyrimidine core ~400–500 Rigid heterocyclic systems, kinase inhibition potential

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The target compound’s isopropyl-methyl-amino group enhances lipophilicity compared to morpholino derivatives (), which are more polar due to the oxygen atom in the morpholine ring.
  • Solubility : Brominated analogs () exhibit lower aqueous solubility due to halogenated aryl groups, whereas the target compound’s aliphatic substituents may improve solubility .
  • Metabolic Stability: Piperidine derivatives generally show better metabolic stability than morpholino analogs, as piperidine rings are less prone to oxidative metabolism .

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